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Compound of Interest

Compound Name: 5-Amino-2-fluorophenol

Cat. No.: B189856

This technical guide provides a detailed overview of the spectroscopic data for 5-Amino-2-
fluorophenol, a key intermediate in pharmaceutical and chemical synthesis. The document is
intended for researchers, scientists, and professionals in drug development, offering a
consolidated resource for the characterization of this compound. While comprehensive
experimental data for all spectroscopic methods is not uniformly available in public domains,
this guide presents the verified *H Nuclear Magnetic Resonance (NMR) data, theoretical mass
spectrometry values, and expected infrared spectroscopy characteristics. Furthermore, it
outlines detailed experimental protocols for these analytical techniques.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 5-Amino-2-
fluorophenol.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

9.26 Singlet (s) 1H OH
Doublet of doublets

6.81 1H Ar-H
(dd)
Doublet of doublets

6.34 1H Ar-H
(dd)
Doublet of doublets

6.04 1H Ar-H
(dd)

4.63 Broad (br) 2H NH:2

Solvent: DMSO-ds, Frequency: 300 MHz[1]
Table 2: 13C NMR Spectroscopic Data

Experimental 13C NMR data for 5-Amino-2-fluorophenol is not readily available in the public
domain. However, the expected chemical shifts for the aromatic carbons would be in the range
of 100-160 ppm, influenced by the electron-donating effects of the amino and hydroxyl groups
and the electron-withdrawing effect of the fluorine atom.

Table 3: Infrared (IR) Spectroscopy Data

Experimental IR spectra for 5-Amino-2-fluorophenol are not readily available. The expected
characteristic absorption bands based on its functional groups are listed below.

Wavenumber (cm—?) Functional Group Vibration Mode
3500-3200 O-H, N-H Stretching
3100-3000 Aromatic C-H Stretching
1650-1580 N-H Bending
1600-1450 Aromatic C=C Stretching
1300-1000 C-0O, C-N, C-F Stretching
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Table 4: Mass Spectrometry (MS) Data

While an experimental mass spectrum is not available, the following theoretical data is useful
for mass spectrometric analysis.

Parameter Value

Molecular Formula CeHsFNO

Molecular Weight 127.12 g/mol [2]
Exact Mass 127.043341977 Dal2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited or typically used for the
characterization of 5-Amino-2-fluorophenol.

2.1 Sample Preparation: Synthesis of 5-Amino-2-fluorophenol

The compound can be synthesized from 4-Fluoro-3-methoxyaniline. In a typical procedure, 4-
Fluoro-3-methoxyaniline is dissolved in dichloromethane at 0 °C. A solution of boron tribromide
in dichloromethane is then added dropwise. The reaction mixture is stirred and allowed to warm
to room temperature overnight. The reaction is subsequently quenched with methanol, and the
solvent is removed under reduced pressure. The residue is treated with water, neutralized with
a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The organic phase is
then washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield 5-
Amino-2-fluorophenol as a solid.[1]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
e Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

e Sample Preparation: Approximately 5-10 mg of 5-Amino-2-fluorophenol is dissolved in
about 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-ds, in a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00

ppm).
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o Data Acquisition:

o 'H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters
include the spectral width, acquisition time, relaxation delay, and number of scans.

o 13C NMR: A proton-decoupled 13C spectrum is acquired to obtain single peaks for each
unique carbon atom. A larger number of scans is typically required due to the low natural
abundance of the 13C isotope.

o Data Analysis: The resulting spectra are processed (Fourier transformation, phase
correction, and baseline correction) and analyzed. Chemical shifts (d) are reported in parts
per million (ppm) relative to the internal standard. Integration of the proton signals provides
the relative number of protons, and the splitting patterns (multiplicity) give information about
neighboring protons.

2.3 Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

e Sample Preparation:

o ATR Method: A small amount of the solid 5-Amino-2-fluorophenol is placed directly onto
the ATR crystal (e.g., diamond or germanium).

o KBr Pellet Method: Alternatively, a few milligrams of the sample are finely ground with dry
potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

o Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400
cm~1). A background spectrum of the empty ATR crystal or the KBr pellet is recorded and
automatically subtracted from the sample spectrum.

o Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to
identify the functional groups present in the molecule.

2.4 Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b189856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Instrumentation: A mass spectrometer, which can be coupled with a separation technique
like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), or used with a direct
insertion probe.

o Sample Preparation: For GC-MS or LC-MS, the sample is dissolved in a suitable volatile
solvent. For direct analysis, a small amount of the solid can be used.

« lonization: A suitable ionization technique is employed. Electron lonization (El) is common for
GC-MS, while Electrospray lonization (ESI) is typically used for LC-MS.

o Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-
charge ratio (m/z). The spectrum is recorded, showing the relative abundance of each ion.

o Data Analysis: The molecular ion peak (M*) in the mass spectrum corresponds to the
molecular weight of the compound. The fragmentation pattern provides information about the
structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to
determine the exact mass and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like 5-Amino-2-fluorophenol.
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Caption: Workflow for Spectroscopic Analysis of 5-Amino-2-fluorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Amino-2-
fluorophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189856#spectroscopic-data-for-5-amino-2-
fluorophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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